1-dichlorophosphorylpiperidine

Description

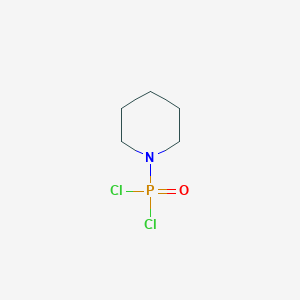

However, the evidence extensively covers structurally related piperidine derivatives, which are pivotal in pharmaceutical and synthetic chemistry. Piperidine-based compounds are characterized by a six-membered heterocyclic ring containing one nitrogen atom, often modified with substituents like chlorine, phenyl groups, or phosphoryl moieties to enhance biological activity or stability. Below, we analyze key piperidine derivatives from the evidence and compare their properties, synthesis, and applications.

Properties

CAS No. |

1498-56-2 |

|---|---|

Molecular Formula |

C5H10Cl2NOP |

Molecular Weight |

202.02 g/mol |

IUPAC Name |

1-dichlorophosphorylpiperidine |

InChI |

InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2 |

InChI Key |

FZHNJMKVRJJKBK-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)P(=O)(Cl)Cl |

Canonical SMILES |

C1CCN(CC1)P(=O)(Cl)Cl |

Other CAS No. |

1498-56-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-dichlorophosphorylpiperidine can be synthesized through the reaction of piperidine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

PCl3+C5H10NH→C5H10N-PCl2

Industrial Production Methods

Industrial production of phosphonic dichloride, piperidino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-dichlorophosphorylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.

Hydrolysis: In the presence of water, phosphonic dichloride, piperidino- can hydrolyze to form phosphonic acid derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

Phosphonate Esters: Formed from the reaction with alcohols.

Phosphonic Amides: Formed from the reaction with amines.

Phosphonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1-dichlorophosphorylpiperidine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic dichloride, piperidino- involves its ability to form strong bonds with nucleophiles, such as hydroxyl and amino groups. This property makes it a valuable reagent in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.

Comparison with Similar Compounds

Key Piperidine Derivatives from Evidence

Dipipanone Hydrochloride (MM0760.01)

- CAS : 1726-14-3

- Structure : 1,1-Diphenylbut-1-ene backbone with a piperidine moiety.

- Application : Primarily used as an opioid analgesic in pharmaceutical research .

1-(1-Methyl-3,3-diphenylpropyl)piperidine Hydrochloride (MM0760.02)

- CAS : 110246-09-8

- Structure : Piperidine substituted with a methyl and two phenyl groups at the 3,3-positions.

Diphenidine (1-(1,2-Diphenylethyl)piperidine)

- CAS : 36794-52-2

- Structure : Piperidine attached to a 1,2-diphenylethyl group.

- Application : A "research chemical" studied for NMDA receptor antagonism and dissociative effects .

1-[(2,4-Dichlorophenyl)methyl]piperidine

Comparative Analysis of Piperidine Derivatives

Structural and Functional Differences

Key Observations :

- Dipipanone Hydrochloride vs.

- Diphenidine vs. 2,2-DEP Isomer : Diphenidine (1,2-diphenylethyl) exhibits distinct receptor binding compared to its 2,2-diphenylethyl isomer due to steric and electronic differences in the ethyl linkage .

- Halogenated Derivatives: The 2,4-dichlorobenzyl group in CAS 7473-25-8 increases electrophilicity, making it reactive in nucleophilic substitution reactions, unlike non-halogenated analogs .

Stability and Analytical Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.